2-Bromo Carbidopa
Description
Contextualization of Carbidopa (B1219) Derivatives as Research Tools
Carbidopa is a well-known inhibitor of the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC). ontosight.aiwikipedia.org This enzyme plays a critical role in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.orgresearchgate.net In clinical practice, carbidopa is co-administered with levodopa (B1675098) (L-DOPA) for the treatment of Parkinson's disease. researchgate.netmdpi.com By inhibiting AADC in the peripheral tissues, carbidopa prevents the premature conversion of L-DOPA to dopamine outside the brain, thereby increasing L-DOPA's bioavailability for central nervous system effects and reducing peripheral side effects. ontosight.aimdpi.comnih.gov
The fundamental mechanism of carbidopa's action has spurred the development and investigation of numerous derivatives. These analogs are instrumental in probing the active site of AADC and understanding the enzyme's structure and function. pharmainfo.inresearchgate.net By systematically modifying the carbidopa molecule, researchers can dissect the specific chemical interactions required for enzyme inhibition. This has led to the design of novel inhibitors with potentially improved properties. pharmainfo.inresearchgate.net Furthermore, the study of carbidopa analogs extends to their effects on other enzymes, such as monoamine oxidase (MAO), revealing a more complex pharmacological profile than initially understood. nih.gov
Significance of Brominated Analogs in Structure-Activity Relationship Investigations
The introduction of halogen atoms, such as bromine, into a drug molecule is a common strategy in medicinal chemistry to modulate its biological activity. This process, known as halogenation, can influence a compound's potency, selectivity, and pharmacokinetic properties. ontosight.aiscbt.com In the context of carbidopa, brominated analogs are particularly valuable for structure-activity relationship (SAR) studies. ontosight.ai SAR investigations systematically alter the structure of a lead compound to determine which chemical groups are essential for its biological effects. acs.orgresearchgate.netacs.org
The bromine atom, with its specific size, electronegativity, and ability to form halogen bonds, can significantly alter the binding affinity of the carbidopa analog to the AADC enzyme. ontosight.aiacs.org By comparing the inhibitory activity of brominated carbidopa derivatives with the parent compound and other analogs, researchers can map the steric and electronic requirements of the enzyme's active site. researchgate.nethelsinki.fi This information is crucial for the rational design of more potent and selective AADC inhibitors. The study of compounds like 6-Bromo Carbidopa, a related brominated analog, provides insights into how such modifications can impact the compound's interaction with biological systems. ontosight.ai
Overview of 2-Bromo Carbidopa's Position as a Key Impurity and Research Standard
This compound, chemically known as (2S)-3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid, is a notable compound in both pharmaceutical manufacturing and biochemical research. synthinkchemicals.comcymitquimica.com It is recognized as an impurity that can arise during the synthesis of carbidopa. synthinkchemicals.comcymitquimica.comchemicalbook.com As such, its presence must be monitored and controlled to ensure the quality and purity of the final pharmaceutical product, in line with regulatory guidelines. synthinkchemicals.com
Beyond its role as a process-related impurity, this compound has been embraced by the scientific community as a research standard. synthinkchemicals.comlgcstandards.com It is commercially available from various chemical suppliers for laboratory use. chemicalbook.comlgcstandards.compharmaffiliates.com In this capacity, it serves as a reference material for the development and validation of analytical methods aimed at detecting and quantifying impurities in carbidopa drug substances and products. synthinkchemicals.comclearsynth.com Furthermore, its availability as a purified compound allows for its direct use in biochemical assays to investigate its own biological activity and to further refine the structure-activity relationships of AADC inhibitors. cymitquimica.comchemicalbook.com
The table below provides a summary of the key chemical information for this compound.
| Property | Value | Source(s) |
| Chemical Name | (2S)-3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid | synthinkchemicals.comcymitquimica.com |
| Synonyms | Carbidopa EP Impurity J, 6-Bromo carbidopa | synthinkchemicals.comchemicalbook.compharmaffiliates.com |
| CAS Number | 43197-33-7 | synthinkchemicals.comchemicalbook.com |
| Molecular Formula | C10H13BrN2O4 | cymitquimica.comchemicalbook.com |
| Molecular Weight | 305.13 g/mol | cymitquimica.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747218 | |
| Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-47-9 | |
| Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Techniques for the Characterization and Quantification of 2 Bromo Carbidopa in Research Matrices
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like 2-Bromo Carbidopa (B1219). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For 2-Bromo Carbidopa, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide unambiguous evidence for its chemical structure. veeprho.comsciepub.com
In a typical ¹H NMR spectrum, the aromatic protons on the catechol ring would show distinct chemical shifts and coupling patterns influenced by the bromo- and hydroxyl- substituents. The aliphatic protons of the methyl and methylene (B1212753) groups would also appear in characteristic regions of the spectrum. The integration of these signals corresponds to the number of protons in each environment, confirming the proton count of the molecule.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the carboxylic acid group. emerypharma.com The chemical shifts are indicative of the electronic environment of each carbon. For definitive assignment, 2D NMR experiments are utilized to establish connectivity between protons and carbons. While specific spectral data for this compound is not widely published, the expected NMR data can be predicted based on its structure and data from related compounds. hmdb.cahmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is illustrative and based on the chemical structure and typical chemical shifts for similar functional groups.
| ¹H NMR | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3' | Aromatic CH | ~6.9 | s |
| H-6' | Aromatic CH | ~6.7 | s |
| CH₂ | Methylene | ~2.9 - 3.2 | m (AB system) |
| CH₃ | Methyl | ~1.4 | s |
| ¹³C NMR | Assignment | Predicted Chemical Shift (ppm) | |
| C=O | Carbonyl | ~175 | |
| C-4', C-5' | Aromatic C-OH | ~140 - 145 | |
| C-1' | Aromatic C-CH₂ | ~128 | |
| C-2' | Aromatic C-Br | ~115 | |
| C-3', C-6' | Aromatic CH | ~112 - 120 | |
| C-α | Quaternary C-N | ~60 | |
| CH₂ | Methylene | ~40 | |
| CH₃ | Methyl | ~25 |
s = singlet; m = multiplet
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its elemental composition, confirming the molecular formula C₁₀H₁₃BrN₂O₄. researchgate.netallmpus.com
When coupled with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 305.13 (for ⁷⁹Br) and 307.13 (for ⁸¹Br), reflecting the natural isotopic abundance of bromine. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this parent ion to produce characteristic product ions. Based on the structure of Carbidopa, likely fragmentation pathways for this compound would include the loss of the carboxylic acid group (-COOH), water (H₂O), and cleavage of the hydrazine (B178648) side chain. researchgate.netsemanticscholar.org This fragmentation data provides a molecular fingerprint that is crucial for structural confirmation, especially when authenticating reference standards or identifying unknown impurities. researchgate.net
Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound This table is illustrative and based on the known fragmentation of Carbidopa and related structures.
| Parent Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 305/307 | 259/261 | HCOOH (Formic Acid) |
| 305/307 | 287/289 | H₂O (Water) |
| 259/261 | 241/243 | H₂O (Water) |
| 305/307 | 198/200 | C₂H₇N₂O₂ (Hydrazine side chain fragment) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and chromophores within a molecule.
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its main functional groups. pressbooks.publibretexts.org These would include broad O-H stretching from the catechol and carboxylic acid groups, N-H stretching from the hydrazine moiety, a strong C=O stretching from the carboxylic acid, and C=C stretching from the aromatic ring. veeprho.com
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The catechol moiety in this compound acts as a chromophore. Similar to Carbidopa, it is expected to show a primary absorption maximum (λ-max) in the UV region, typically around 280 nm. nihs.go.jpijcce.ac.irijcce.ac.ir The presence of the bromine atom on the aromatic ring may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to the parent Carbidopa molecule.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from the parent drug and other related substances, allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assessing the purity of drug substances and quantifying impurities. ijpsr.com A reversed-phase HPLC method is typically employed for the analysis of Carbidopa and its impurities. researchgate.netresearchgate.netlongdom.org
For this compound, separation would likely be achieved on a C18 or similar stationary phase. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like methanol (B129727) or acetonitrile (B52724), often run in a gradient elution mode to resolve all components effectively. ualberta.ca Detection is commonly performed using a UV detector set at approximately 280 nm, where the catechol chromophore has strong absorbance. longdom.org Method validation according to ICH guidelines would establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) for this compound. ijpsr.com
Table 3: Typical HPLC Method Parameters for Carbidopa Impurity Profiling This table provides an example of a general method that could be adapted for this compound analysis.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling in non-human samples
For highly sensitive and selective analysis, particularly at trace levels in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. restek.commdpi.comnih.gov This technique combines the powerful separation capabilities of HPLC with the definitive detection of mass spectrometry. nih.govwaters.com
In a research setting, LC-MS/MS could be used to quantify minute amounts of this compound in non-human biological samples (e.g., plasma, tissue homogenates) for pharmacokinetic or metabolic studies. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored. semanticscholar.orgthermofisher.com This approach provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. oup.comnih.gov
Should studies on the metabolism of this compound be undertaken in non-human systems, LC-MS/MS would be crucial for identifying potential metabolites. Non-targeted or suspect screening approaches using high-resolution mass spectrometry could detect and tentatively identify metabolic products, such as glucuronidated or sulfated conjugates, or products of oxidation. nih.govresearchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. thermofisher.com However, direct analysis of polar compounds like this compound by GC is challenging due to its low volatility and potential for thermal degradation. The presence of multiple polar functional groups, including a carboxylic acid, a hydrazine moiety, and phenolic hydroxyl groups, necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com
Derivatization chemically modifies the analyte to increase its volatility, improve its chromatographic behavior, and enhance its detection. jfda-online.com For a compound like this compound, a common derivatization strategy would be silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the hydroxyl, carboxylic acid, and hydrazine groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.
The derivatized this compound can then be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar stationary phase like a polysiloxane. Detection is commonly performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS). thermofisher.com
Table 1: Hypothetical GC Method Parameters for Derivatized this compound
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
This table presents a hypothetical set of parameters and would require optimization in a laboratory setting.
Application as an Analytical Reference Standard in Impurity Profiling
This compound is utilized as an analytical reference standard for the purpose of impurity profiling in Carbidopa drug substance and drug products. researchgate.netijcce.ac.ir Its availability as a certified reference material allows for the accurate identification and quantification of this specific impurity during routine quality control testing and in stability studies. longdom.orgsigmaaldrich.com
The development of an analytical method for the detection of this compound as an impurity in Carbidopa preparations primarily involves high-performance liquid chromatography (HPLC) due to the polar nature of both the API and its impurities. longdom.orgnih.govijsrst.com While GC can be used post-derivatization, HPLC remains a more direct approach.
The goal of method development is to achieve adequate separation of this compound from Carbidopa and other potential impurities. ijsrst.com Key steps in HPLC method development include:
Column Selection: A reversed-phase column, such as a C18 or C8, is typically chosen for the separation of polar analytes.
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the buffer and the gradient of the organic modifier are optimized to achieve the best resolution. longdom.orgnih.gov
Detector Wavelength Selection: The UV detector wavelength is selected based on the UV-Vis spectra of Carbidopa and this compound to ensure maximum sensitivity for the impurity. longdom.org
Sample Preparation: A suitable solvent must be chosen to dissolve the drug substance without causing degradation of the analyte.
Once a suitable analytical method is developed, it must be validated to ensure that it is reliable, reproducible, and accurate for its intended purpose. researchgate.netscirp.org Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and excipients. longdom.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. longdom.orgijcce.ac.ir
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters and Acceptance Criteria for an Impurity Quantification Method
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from Carbidopa and other impurities (Resolution > 2). No interference from blank or placebo. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% to 120.0% at the LOQ level; 90.0% to 110.0% at higher concentrations. |
| Precision (% RSD) | Repeatability (≤ 10.0%); Intermediate Precision (≤ 15.0%). |
| Robustness | No significant impact on results with minor changes in mobile phase composition, pH, flow rate, or column temperature. |
These are general criteria and may vary depending on the specific application and regulatory requirements.
Derivatization Strategies for Enhanced Analytical Detection
As previously mentioned, derivatization is a key strategy for the analysis of this compound by GC. However, derivatization can also be employed to enhance detection in liquid chromatography, particularly when using mass spectrometry or fluorescence detection. researchgate.net
For LC-MS analysis, derivatization can improve ionization efficiency and lead to more characteristic fragmentation patterns, thereby increasing sensitivity and selectivity. researchgate.net For instance, reacting the hydrazine group of this compound with a reagent that introduces a permanently charged moiety can enhance its signal in electrospray ionization mass spectrometry (ESI-MS).
Fluorescence derivatization is another powerful technique. Since this compound is not natively fluorescent, it can be reacted with a fluorescent labeling reagent to produce a highly fluorescent derivative. This allows for very sensitive detection using a fluorescence detector. Common derivatizing agents for primary amines and hydrazines that yield fluorescent products include dansyl chloride and fluorescamine.
The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis, such as the desired sensitivity and the matrix in which the analyte is being measured.
Table 3: Common Derivatization Reagents for Functional Groups in this compound
| Functional Group | Derivatization Reaction | Reagent Example(s) | Purpose |
| Carboxylic Acid | Esterification | Methanol/HCl, Diazomethane | Increase volatility for GC |
| Phenolic Hydroxyl | Silylation, Etherification | BSTFA, MTBSTFA, Alkyl halides | Increase volatility for GC, Improve chromatographic shape |
| Hydrazine | Silylation, Acylation, Condensation | BSTFA, Acetic anhydride, Aldehydes/Ketones | Increase volatility for GC, Enhance detection (e.g., fluorescence, MS signal) |
Biochemical and Enzymatic Interaction Studies of 2 Bromo Carbidopa
Investigation of Aromatic L-Amino Acid Decboxylase (AADC) Modulation by 2-Bromo Carbidopa (B1219) in Vitro
Enzyme Inhibition Kinetics and Mechanistic Studies
There is a significant gap in the literature regarding the enzyme inhibition kinetics and mechanistic studies of 2-Bromo Carbidopa's interaction with AADC. For its parent compound, Carbidopa, it is known to be a peripheral AADC inhibitor. However, without dedicated kinetic assays, crucial parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or irreversible) for this compound remain undetermined. Such studies would be essential to understand the potency and mechanism by which the bromo-derivative interacts with the enzyme.
Substrate Mimicry and Active Site Interactions
The structural similarity of this compound to L-Dopa, the natural substrate of AADC, suggests that it may act as a substrate mimic, competing with L-Dopa for binding to the enzyme's active site. The addition of a bromine atom to the catechol ring would likely alter the electronic properties and steric bulk of the molecule, potentially influencing its affinity for the active site. However, without crystallographic or computational modeling studies of the this compound-AADC complex, the precise nature of these active site interactions remains speculative.
Exploration of Interactions with Other Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Enzymes in Experimental Systems
Pyridoxal 5'-phosphate (PLP) is a versatile cofactor involved in a wide range of enzymatic reactions. While Carbidopa is known to interact with PLP-dependent enzymes, there are no specific studies that explore the interactions of this compound with other enzymes from this family. Investigating the selectivity of this compound for AADC over other PLP-dependent enzymes would be crucial for understanding its potential as a specific biochemical tool or therapeutic agent, but this information is not currently available.
Utility as a Biochemical Probe for Enzyme Mechanism Elucidation
The potential of this compound as a biochemical probe for elucidating enzyme mechanisms has not been explored. Halogenated analogs of enzyme inhibitors can sometimes serve as useful tools in mechanistic studies, for example, in photoaffinity labeling experiments or as probes in spectroscopic analyses. However, there is no evidence in the literature of this compound being utilized for such purposes to investigate the mechanism of AADC or other PLP-dependent enzymes.
Comparative Structure Activity Relationship Sar Investigations with 2 Bromo Carbidopa
Impact of Bromine Substitution on Molecular Recognition and Binding
The introduction of a bromine atom at the 2-position of the carbidopa (B1219) phenyl ring is anticipated to significantly alter its electronic and steric properties, thereby influencing its interaction with the AADC enzyme. ontosight.ai While direct research on the binding affinity of 2-Bromo Carbidopa is not extensively documented, inferences can be drawn from studies on other halogenated analogs and the fundamental principles of medicinal chemistry.
The substitution of a hydrogen atom with a bulky and electronegative bromine atom can affect molecular recognition in several ways:
Electronic Effects: The electron-withdrawing nature of bromine can modify the charge distribution of the catechol ring, which is crucial for the binding of carbidopa to the active site of AADC. This alteration in electron density could potentially impact the hydrogen bonding interactions between the hydroxyl groups of the catechol moiety and key amino acid residues within the enzyme's active site. proteopedia.org
Steric Hindrance: The larger atomic radius of bromine compared to hydrogen introduces steric bulk on the phenyl ring. This can either enhance or hinder the binding of the molecule, depending on the topography of the enzyme's binding pocket. If the pocket has available space to accommodate the bromine atom, it might lead to favorable van der Waals interactions. Conversely, if the space is constrained, the bromine atom could cause a steric clash, reducing the binding affinity.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of an amino acid residue in the enzyme. This type of interaction has been increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity.
Research on other brominated compounds has shown that the position of the bromine atom is critical. For instance, studies on brominated derivatives of other pharmacologically active molecules indicate that positional isomers can exhibit vastly different biological activities. ontosight.aiacs.org In the context of carbidopa, the substitution at the 2-position places the bromine atom in close proximity to the side chain, which could influence the orientation of the molecule within the active site.
Stereochemical Considerations in this compound's Biochemical Activity
Carbidopa possesses a chiral center at the alpha-carbon of the amino acid side chain, and its biological activity is known to be stereospecific. The pharmacologically active form of carbidopa is the (S)-enantiomer. nih.govphysiology.org Consequently, this compound also exists as enantiomers, and it is the (S)-2-Bromo-Carbidopa that is of primary interest in biochemical investigations. cymitquimica.comclearsynth.com
The stereochemistry at the α-carbon is crucial for the correct positioning of the molecule within the active site of AADC. The (S)-configuration ensures that the carboxyl, hydrazino, and methyl groups, along with the brominated phenylpropyl side chain, are oriented in a manner that facilitates optimal interaction with the enzyme's binding pocket and the pyridoxal-5'-phosphate (PLP) cofactor. proteopedia.org The stereospecificity of the blood-brain barrier's amino acid transporters also underscores the importance of chirality for the pharmacokinetic properties of such compounds, although carbidopa itself does not significantly cross this barrier. physiology.org
Any alteration in the stereochemical configuration would likely lead to a significant loss of inhibitory activity, as the precise three-dimensional arrangement of functional groups is paramount for effective molecular recognition and binding.
Design and Synthesis of Other Halogenated Carbidopa Analogs for SAR Studies
To further elucidate the structure-activity relationships of AADC inhibitors, various halogenated analogs of carbidopa have been synthesized and studied. These studies provide a valuable comparative framework for understanding the potential role of this compound.
Research into carbidopa derivatives has been a strategy to develop improved therapeutic agents with enhanced efficacy and pharmacokinetic profiles. ontosight.ai The synthesis of these analogs often involves the introduction of different halogens (fluorine, chlorine, bromine) at various positions on the phenyl ring. For example, the synthesis of fluorinated analogs of carbidopa has been explored, with the rationale that fluorination can enhance metabolic stability and binding affinity. researchgate.net
The general approach to synthesizing these halogenated analogs often involves the halogenation of a suitable precursor molecule. For instance, the synthesis of 3-Bromo Carbidopa has been described, which, like this compound, is considered an impurity in carbidopa production. smolecule.com The synthesis of such analogs allows for a systematic investigation of how the nature and position of the halogen substituent affect the inhibitory potency against AADC.
A study on various carbidopa impurities lists both this compound and 3-Bromo Carbidopa, highlighting the interest in understanding the impact of positional isomerism of the bromine substituent. synthinkchemicals.comaxios-research.com
Computational Chemistry Approaches to Predict Molecular Interactions and Conformational Dynamics
In the absence of extensive experimental data for this compound, computational chemistry offers a powerful tool to predict its molecular interactions and conformational dynamics. Molecular docking and molecular dynamics (MD) simulations can provide significant insights into how this compound might bind to the AADC active site.
Computational studies on carbidopa and its analogs have been performed to understand their interaction with DOPA decarboxylase. pharmainfo.in These studies can be extended to this compound to:
Predict Binding Modes: Molecular docking simulations can predict the most likely binding orientation of (S)-2-Bromo-Carbidopa within the AADC active site. This can help to visualize how the bromine atom is accommodated and whether it forms any specific interactions, such as halogen bonds, with the protein.
Estimate Binding Affinities: The binding energy of the ligand-protein complex can be calculated to provide a theoretical estimation of the inhibitory potency of this compound compared to carbidopa and other analogs.
Analyze Conformational Dynamics: Molecular dynamics simulations can be used to study the stability of the this compound-AADC complex over time and to understand how the bromine substitution affects the conformational flexibility of the ligand and the protein.
For instance, a study that designed novel carbidopa analogs used computational methods to evaluate their interaction with DOPA decarboxylase, reporting that certain analogs showed higher affinity and better interaction than carbidopa itself. pharmainfo.in Similar in silico approaches could be applied to this compound to generate hypotheses about its biochemical activity that could then be tested experimentally. The use of molecular electrostatic potential (MEP) maps can also help in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attacks, further clarifying its interaction profile. nih.gov
Metabolic Fate of 2 Bromo Carbidopa in Non Human Biological Systems and in Vitro Models
Identification of Metabolic Pathways in Preclinical In Vitro Systems (e.g., isolated enzymes, cell lines, hepatocyte cultures)
In vitro studies using systems such as rat liver microsomes are crucial for elucidating the initial steps of drug metabolism. For Carbidopa (B1219), and by extension 2-Bromo Carbidopa, these systems would likely reveal several key metabolic transformations.
One of the principal metabolic routes for Carbidopa is the loss of its hydrazine (B178648) group. drugbank.com This is a significant pathway that leads to the formation of several metabolites. Additionally, O-methylation of the catechol ring is a critical step, catalyzed by catechol-O-methyltransferase (COMT). europa.eufda.gov The presence of a bromine atom on the catechol ring of this compound may influence the rate and regioselectivity of this methylation.
In vitro models using zebrafish liver cells (ZFL) have demonstrated the metabolism of other brominated compounds, such as BDE-47, which undergoes debromination and hydroxylation. mdpi.com This suggests that this compound could potentially undergo similar enzymatic debromination in hepatic cell systems.
Table 1: Predicted In Vitro Metabolic Reactions for this compound
| Metabolic Reaction | Predicted Outcome for this compound |
|---|---|
| Dehydrazination | Loss of the hydrazine group, a major pathway for Carbidopa. drugbank.com |
| O-methylation | Methylation of one of the hydroxyl groups on the catechol ring, catalyzed by COMT. europa.eufda.gov |
| Debromination | Potential removal of the bromine atom from the aromatic ring. mdpi.com |
| Hydroxylation | Possible addition of hydroxyl groups, although less common for catechols. |
| Glucuronidation | Conjugation with glucuronic acid, a common phase II reaction. europa.eunih.govhpra.ie |
Characterization of Metabolites and Biotransformation Products in Animal Models (e.g., rodent studies, excluding human data)
Studies in rats, rhesus monkeys, and dogs have been instrumental in identifying the metabolites of Carbidopa. nih.gov In these animal models, the major metabolites of Carbidopa include α-methyl-3-methoxy-4-hydroxyphenylpropionic acid and α-methyl-3,4-dihydroxyphenylpropionic acid. nih.gov These are formed through O-methylation and loss of the hydrazine group, respectively. These metabolites are then often conjugated with glucuronic acid before excretion. nih.govhpra.ie
For this compound, it is plausible that analogous metabolites would be formed. The presence of the bromine atom could lead to the formation of brominated versions of these known Carbidopa metabolites. For instance, metabolism of bromobenzene (B47551) in rats and guinea pigs yields various brominated phenols and catechols, indicating that the bromine atom is often retained during initial metabolic steps. nih.gov
Furthermore, studies on bromobenzene have shown the formation of methylthio analogs in guinea pigs, suggesting that conjugation with glutathione (B108866) followed by further metabolism is a possible pathway for brominated aromatic compounds. nih.gov Therefore, this compound might also undergo conjugation with glutathione, leading to the formation of mercapturic acid derivatives.
Table 2: Predicted Metabolites of this compound in Animal Models
| Predicted Metabolite | Basis of Prediction (Metabolism of Related Compounds) |
|---|---|
| 2-Bromo-α-methyl-3-methoxy-4-hydroxyphenylpropionic acid | Analogue of a major Carbidopa metabolite. nih.gov |
| 2-Bromo-α-methyl-3,4-dihydroxyphenylpropionic acid | Analogue of a major Carbidopa metabolite. nih.gov |
| Glucuronide conjugates of brominated metabolites | Common phase II conjugation for Carbidopa metabolites. europa.eunih.govhpra.ie |
| Mercapturic acid derivatives of this compound | Potential pathway based on bromobenzene metabolism. nih.gov |
| Debrominated Carbidopa metabolites | Possible outcome based on the metabolism of other brominated compounds. mdpi.com |
Role of Specific Enzyme Systems in this compound Metabolism (e.g., cytochrome P450, glucuronosyltransferases)
The metabolism of Carbidopa and, by inference, this compound, is mediated by several enzyme systems.
Catechol-O-methyltransferase (COMT): This enzyme is responsible for the O-methylation of the catechol ring, a major metabolic pathway for Carbidopa. europa.eufda.gov The positioning of the bromo-substituent on the catechol ring of this compound could influence the affinity and activity of COMT.
Glucuronosyltransferases (UGTs): These enzymes are crucial for the phase II conjugation of Carbidopa metabolites, facilitating their excretion. europa.eunih.govhpra.ie The metabolites of this compound are also expected to undergo glucuronidation.
Cytochrome P450 (CYP) enzymes: While not the primary route for Carbidopa itself, CYP enzymes are heavily involved in the metabolism of many xenobiotics, including brominated aromatic compounds. epa.gov CYP enzymes, particularly those in the liver, could be involved in the oxidative debromination or hydroxylation of this compound. Studies on other drugs have shown that CYP1A2, CYP2C9, and CYP3A4 are often involved in the metabolism of aromatic compounds. tandfonline.com The metabolism of bromobenzene to bromobenzene-3,4-epoxide is mediated by a CYP450 enzyme system. epa.gov
Stability and Degradation Pathways in Biological Buffers and Experimental Media
The stability of Carbidopa in solution is a critical factor in experimental settings. Studies have shown that Carbidopa can degrade in aqueous solutions, with the degradation being temperature-dependent. nih.gov In some formulations, Carbidopa can degrade into hydrazine and 3,4-dihydroxyphenylacetone. google.com
For this compound, similar stability issues in biological buffers and experimental media can be anticipated. The presence of the bromine atom might alter the electronic properties of the molecule, potentially affecting its stability and degradation profile. It is crucial to consider that stable liquid formulations of Carbidopa often have less than 10% degradation at 25°C after 7 days. google.com Any in vitro experiments with this compound would need to carefully control for its stability to ensure the accuracy of metabolic studies.
Future Research Directions and Translational Perspectives in Preclinical Development
Potential as a Mechanistic Tool for Neurodegenerative Disease Research
2-Bromo Carbidopa (B1219), a derivative of Carbidopa, holds significant potential as a mechanistic tool in the study of neurodegenerative disorders, particularly Parkinson's disease (PD). Carbidopa is well-known for its role in inhibiting the aromatic L-amino acid decarboxylase (AADC) enzyme, which prevents the peripheral conversion of Levodopa (B1675098) to dopamine (B1211576), thereby increasing its bioavailability in the brain. mdpi.comontosight.aidrugbank.com The introduction of a bromine atom to the Carbidopa structure can alter its pharmacological profile, making 2-Bromo Carbidopa a valuable probe for exploring structure-activity relationships of AADC inhibitors. ontosight.ai
Research into Carbidopa analogs is driven by the search for more effective therapeutic agents with improved efficacy and fewer side effects. ontosight.ai Computational studies have been employed to design and evaluate novel Carbidopa analogs for their interaction with DOPA decarboxylase (DDC), with some analogs showing a higher affinity and better interaction with the enzyme than Carbidopa itself. researchgate.net These in silico design and analysis approaches are crucial for understanding the molecular interactions that govern the inhibitory activity of these compounds. researchgate.net By studying how modifications, such as bromination, affect the binding and inhibitory capacity of Carbidopa, researchers can gain deeper insights into the active site of DDC and the mechanisms of enzyme inhibition. This knowledge is instrumental in the rational design of new drugs for neurodegenerative conditions. ontosight.airesearchgate.net
Furthermore, the study of Carbidopa and its derivatives extends beyond their primary function as DDC inhibitors. Research has indicated that Carbidopa may have effects on T-cell responses, suggesting a potential role in modulating neuroinflammation, a key component in the pathology of many neurodegenerative diseases. nih.gov Investigating whether this compound shares or modifies these immunomodulatory properties could open up new therapeutic strategies targeting the inflammatory pathways in neurodegeneration.
Development of Novel Assays Utilizing this compound as a Standard or Probe
The unique chemical structure of this compound makes it a suitable candidate for the development of novel analytical assays, where it can be used as a reference standard or a molecular probe. As an impurity of Carbidopa, its characterization and quantification are essential for quality control in pharmaceutical manufacturing. axios-research.comaxios-research.compharmaffiliates.com Certified reference materials of Carbidopa and its impurities, including this compound, are utilized for method development and validation in analytical applications such as High-Performance Liquid Chromatography (HPLC). axios-research.comsigmaaldrich.comresearchgate.net
Recent advancements have seen the development of colorimetric assays for the quantification of Carbidopa. nih.govmdpi.com These methods are based on the selective condensation reaction between the hydrazine (B178648) group of Carbidopa and an aldehyde, resulting in a colored product that can be measured spectrophotometrically. nih.govmdpi.com Given that this compound retains the core hydrazino-methylpropanoic acid structure, it is conceivable that similar colorimetric assays could be developed for its specific detection and quantification, potentially using it as a standard for calibration curves.
Moreover, the presence of the bromine atom in this compound offers opportunities for the development of specific probes. For instance, fluorescence-based assays could be designed where the bromine atom acts as a quencher or a heavy atom that influences the photophysical properties of a fluorophore attached to the molecule. Such probes could be valuable in biochemical assays to study enzyme kinetics or protein-ligand interactions in real-time. rsc.org The development of such specialized assays would not only aid in research but also enhance the quality control of Carbidopa-based pharmaceuticals.
Advancements in Microscale and High-Throughput Screening Methodologies
The search for novel neuroprotective compounds for diseases like Parkinson's and Alzheimer's has been significantly accelerated by advancements in microscale and high-throughput screening (HTS) methodologies. mdpi.comsemanticscholar.org These technologies allow for the rapid testing of large libraries of chemical compounds to identify potential drug candidates. nih.govresearchgate.netportlandpress.com
Microfluidic systems, which manipulate small volumes of fluids in micro-channels, have emerged as powerful tools for modeling neurodegenerative diseases and screening for neuroprotective agents. mdpi.comfrontiersin.org These platforms can create microenvironments that mimic physiological conditions, allowing for the study of neuronal development, function, and degeneration in vitro. mdpi.comfrontiersin.org For instance, microfluidic devices have been used to model the neurovascular unit and to screen for compounds that can protect neurons from toxic insults. mdpi.com The nematode C. elegans has also been utilized in microfluidic chips for HTS to identify compounds that reduce neurodegeneration. nih.govresearchgate.netnih.gov
HTS platforms, often utilizing 96- or 384-well plates, enable the screening of hundreds of thousands of compounds in a short period. semanticscholar.org Both cell-based and biochemical assays are employed in HTS campaigns to identify molecules with desired biological activities. semanticscholar.org In the context of neurodegeneration, HTS can be used to find compounds that inhibit protein aggregation, reduce oxidative stress, or promote neuronal survival. semanticscholar.orgresearchgate.net Given the interest in Carbidopa analogs as potential therapeutic agents, this compound and similar derivatives could be included in such screening libraries to evaluate their neuroprotective effects. The integration of HTS with advanced analytical techniques provides a robust framework for the discovery of new leads in the fight against neurodegenerative diseases.
Integration of Omics Technologies in Understanding Analog Interactions in Complex Biological Systems
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing our understanding of complex biological systems and are increasingly being applied to the study of neurodegenerative diseases. touro.edufrontiersin.org These approaches provide a global view of the molecular changes that occur in disease states and in response to therapeutic interventions.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, has shown great promise in identifying biomarkers for Parkinson's disease and for monitoring therapeutic responses. researchgate.netmdpi.comuniversiteitleiden.nlnih.gov By analyzing the metabolic footprint of a disease, researchers can gain insights into the underlying pathological mechanisms, such as disruptions in energy metabolism and amino acid pathways. mdpi.com The application of metabolomics to study the effects of Carbidopa and its analogs, like this compound, could reveal how these compounds modulate metabolic pathways in neuronal and peripheral cells. hmdb.ca
Proteomics, which focuses on the entire set of proteins expressed by a genome, can be used to identify protein-protein interactions and post-translational modifications that are altered in neurodegenerative diseases. researchgate.net For example, proteomic analysis can identify proteins that are carbonylated as a result of oxidative stress, a key feature of neurodegeneration. researchgate.net Investigating the proteomic changes in cells treated with this compound could elucidate its mechanism of action and identify novel therapeutic targets.
The integration of multiple omics datasets (multi-omics) offers a systems biology approach to unravel the complex interplay of genes, proteins, and metabolites in neurodegeneration. mdpi.comoup.com By combining clinical data with omics profiles, researchers can identify molecular signatures associated with different symptoms and disease progression. mdpi.com Applying such an integrative approach to study the interactions of this compound and its analogs in complex biological systems holds the potential to accelerate the development of personalized and more effective therapies for neurodegenerative diseases.
Q & A
Q. What are the validated analytical methods for quantifying 2-Bromo Carbidopa and ensuring its purity in experimental settings?
To quantify this compound, reverse-phase HPLC with UV detection is recommended, using a standardized protocol similar to carbidopa monohydrate analysis . A sample solution is prepared at a defined concentration (e.g., 1 mg/mL in mobile phase), and peak responses are compared against a reference standard. Acceptance criteria for purity should align with pharmacopeial standards (98.0–102.0%) . For structural confirmation, ¹H-NMR and ¹³C-NMR are essential to verify bromination at the specified position, supplemented by mass spectrometry (MS) to confirm molecular weight . Impurity profiling should follow guidelines for carbidopa-related compounds, such as EP Impurity G, with characterization data provided in supplementary materials .
Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?
Synthesis should prioritize regioselective bromination at the desired position, using controlled reaction conditions (e.g., low temperature, inert atmosphere) to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization is critical. Researchers must document reaction yields, impurity profiles (e.g., unreacted starting material, di-brominated analogs), and validate reproducibility across batches . For novel synthetic routes, full experimental details (solvents, catalysts, reaction times) should be included in supplementary materials to enable replication .
Advanced Research Questions
Q. What experimental models are suitable for studying this compound’s pharmacokinetic interactions with L-DOPA in Parkinson’s disease?
Use unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat models to mimic Parkinsonian neurodegeneration. Administer this compound with L-DOPA and monitor rotational behavior over 4-hour intervals, as done with carbidopa in MAO inhibition studies . Include control groups receiving carbidopa alone to compare peripheral decarboxylase inhibition efficacy. Measure plasma levels of unchanged L-DOPA via HPLC or LC-MS to assess whether this compound enhances central bioavailability by preventing peripheral metabolism, similar to carbidopa’s role in PET imaging studies .
Q. How does this compound influence T-cell activation pathways, and what implications does this have for autoimmune disease research?
In vitro assays using human T-cells (e.g., Jurkat cells or primary CD4+ T-cells) can evaluate dose-dependent inhibition of activation markers (e.g., CD25, CD69) via flow cytometry. For in vivo validation, employ experimental autoimmune encephalomyelitis (EAE) or collagen-induced arthritis models. Pretreat mice with this compound (50–200 mg/kg/day) and compare disease progression metrics (e.g., clinical scores, cytokine levels) against carbidopa-treated cohorts . Mechanistic studies should focus on AADC-independent pathways, such as modulation of NF-κB or MAPK signaling, using Western blot or phospho-specific antibodies.
Q. What methodological considerations are critical when using this compound in ¹⁸F-DOPA PET imaging to avoid false-negative results?
Preclinical studies in pancreatic tumor models must account for carbidopa’s variable impact on lesion-to-background ratios. Administer this compound 1–2 hours before ¹⁸F-DOPA injection to inhibit peripheral decarboxylation, but titrate doses (e.g., 50–200 mg) to avoid oversuppression of pancreatic uptake, which can obscure focal lesions . Include dynamic PET scans and arterial plasma sampling to correlate ¹⁸F-DOPA retention with inhibitor efficacy . For pediatric hyperinsulinemic hypoglycemia studies, validate dosing in infant animal models to address controversies observed with carbidopa .
Q. How can researchers resolve contradictions in this compound’s efficacy across different disease models (e.g., cancer vs. neuroinhibition)?
Adopt a systematic approach:
- Dose-response analysis : Compare low vs. high doses in parallel experiments (e.g., 300 mg/day vs. 600 mg/day) to identify therapeutic windows, as done in carbidopa hemodynamic studies .
- Tissue-specific pharmacokinetics : Use radiolabeled this compound to measure biodistribution and correlate with observed effects (e.g., tumor uptake in cancer models vs. brain penetration in Parkinsonian models) .
- Multi-omics integration : Perform transcriptomic or metabolomic profiling to identify off-target pathways that may explain divergent outcomes .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in preclinical trials?
Use paired t-tests for within-subject comparisons (e.g., rotational behavior pre- vs. post-treatment) and ANOVA for multi-group studies (e.g., cancer xenograft models). For small sample sizes (n < 6), apply non-parametric tests like Wilcoxon signed-rank. Report effect sizes and confidence intervals to contextualize significance thresholds (e.g., P < 0.01) . In PET imaging, utilize kinetic modeling (e.g., Patlak analysis) to quantify ¹⁸F-DOPA transport rates .
Q. How should researchers document experimental protocols to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main text : Summarize key steps (e.g., “this compound was administered orally at 150 mg/kg 1 hour prior to L-DOPA”).
- Supplementary materials : Provide full synthetic procedures, NMR spectra, and raw data tables for critical experiments (e.g., HPLC purity percentages across batches) .
- Ethics compliance : For animal studies, specify approval IDs and adherence to ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
